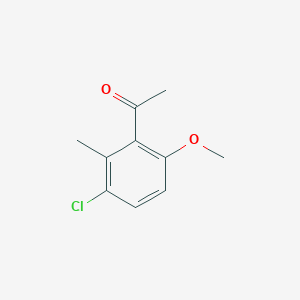
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring
準備方法
The synthesis of 1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3-chloro-6-methoxy-2-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism by which 1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-6-methylphenyl)ethanone: This compound has a similar structure but lacks the methoxy group, which can influence its chemical reactivity and biological activity.
1-(3-Chloro-2-methoxy-6-methylphenyl)ethanone: This is a positional isomer with the methoxy group in a different position, affecting its physical and chemical properties.
特性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
1-(3-chloro-6-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-6-8(11)4-5-9(13-3)10(6)7(2)12/h4-5H,1-3H3 |
InChIキー |
KHLYMFHOFCTRAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C(=O)C)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


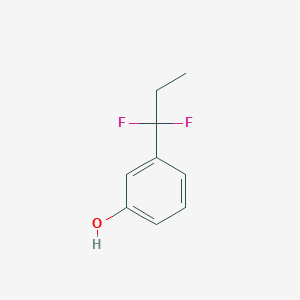

![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
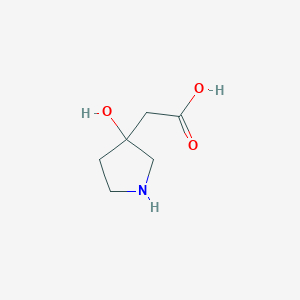
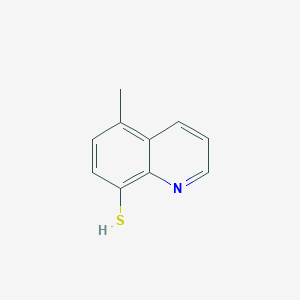


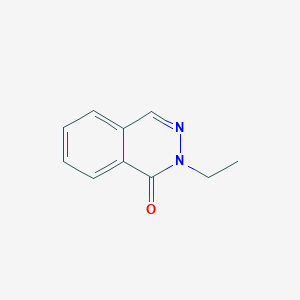

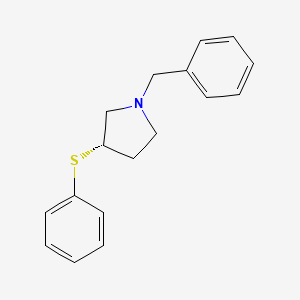
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)
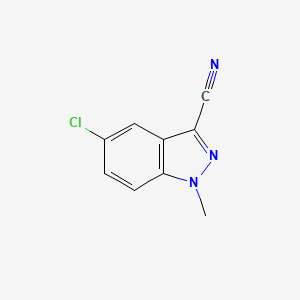
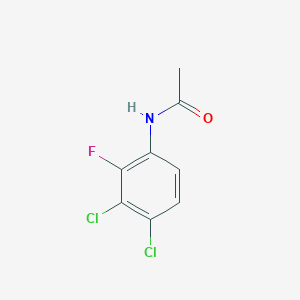
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
